molecular formula C9H10O B008500 beta-Methoxystyrene CAS No. 4747-15-3

beta-Methoxystyrene

Cat. No.: B008500
CAS No.: 4747-15-3
M. Wt: 134.17 g/mol
InChI Key: CTHJQRHPNQEPAB-UHFFFAOYSA-N
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Description

Beta-Methoxystyrene: is an organic compound with the chemical formula C9H10O . It is a derivative of styrene, where a methoxy group is attached to the beta position of the vinyl group. This compound is known for its applications in organic synthesis and as a building block in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Beta-Methoxystyrene is known to interact with various enzymes and proteins. For instance, it undergoes reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether . This suggests that this compound can participate in redox reactions, interacting with reducing agents and potentially influencing the activity of redox enzymes.

Molecular Mechanism

This compound was used in the synthesis of trans, trans-1-(aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that this compound can participate in complex organic reactions, potentially interacting with biomolecules and influencing their activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is typically stored at 2-8°C to maintain its stability . Over time, it may undergo degradation or other chemical changes that could influence its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Methoxystyrene can be synthesized through several methods. One common method involves the reaction of styrene with methanol in the presence of a catalyst. This process typically requires acidic conditions to facilitate the addition of the methoxy group to the vinyl group of styrene .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Beta-Methoxystyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the position of the methoxy group, which influences its chemical reactivity and physical properties. This positional difference can lead to variations in the compound’s behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

2-methoxyethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHJQRHPNQEPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-15-3
Record name (2-Methoxyvinyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4747-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-methoxyethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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